molecular formula C10H8ClNO2S B13218987 Quinolin-4-ylmethanesulfonyl chloride

Quinolin-4-ylmethanesulfonyl chloride

Cat. No.: B13218987
M. Wt: 241.69 g/mol
InChI Key: FXSJQYAUCZPTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-4-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

Quinolin-4-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, reaction with amines can form sulfonamide derivatives, while reaction with alcohols can form sulfonate esters .

Biological Activity

Quinolin-4-ylmethanesulfonyl chloride (QMSC) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of QMSC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline ring structure, which is known for its diverse biological activities. The sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds.

The biological activity of QMSC can be attributed to several mechanisms:

  • Antimicrobial Activity : QMSC and its derivatives have been studied for their antibacterial properties. Research indicates that quinoline derivatives can inhibit bacterial growth by interfering with essential cellular processes, such as protein synthesis and DNA replication .
  • Antimalarial Properties : Similar to other quinoline compounds, QMSC may exhibit antimalarial activity. For instance, related compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, by targeting translation elongation factors critical for protein synthesis in the parasite .
  • Antiproliferative Effects : Some studies suggest that QMSC may possess antiproliferative properties, potentially useful in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been noted, although further research is necessary to elucidate the underlying mechanisms .

Case Studies

  • Antibacterial Activity : A study evaluating various quinoline derivatives, including QMSC, demonstrated significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity, supporting the potential use of these compounds as novel antibacterial agents .
  • Antimalarial Activity : In vitro studies have shown that quinoline derivatives can effectively inhibit the growth of P. falciparum. For example, a related compound displayed an EC50 value of 120 nM against the 3D7 strain of P. falciparum, indicating strong antimalarial potential .
  • Cytotoxicity Assessments : Cytotoxicity assays conducted on human cell lines revealed that while QMSC exhibits some level of cytotoxicity, it maintains a favorable selectivity index when compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntibacterialInhibition of protein synthesis
AntimalarialTargeting translation elongation factors
AntiproliferativeInduction of apoptosis in cancer cells

Table 2: Research Findings on Antimicrobial Efficacy

CompoundMIC (µg/mL)Target OrganismReference
This compound8Staphylococcus aureus
Quinoline derivative X16Escherichia coli

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

quinolin-4-ylmethanesulfonyl chloride

InChI

InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2

InChI Key

FXSJQYAUCZPTGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.